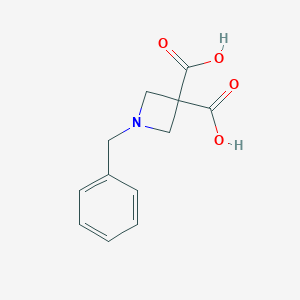

1-benzylazetidine-3,3-dicarboxylic Acid

Overview

Description

1-Benzylazetidine-3,3-dicarboxylic acid (BADC) is an organic compound from the class of azetidines. It is a colorless solid that is soluble in many organic solvents. It is used in a variety of applications, such as in the synthesis of pharmaceuticals and as a reagent in organic chemistry. BADC has also been used in the study of enzyme reactions, as a ligand for metal complexes, and as a component of organic catalysts.

Scientific Research Applications

Carboxylic Acids in Biochemical Processes

Carboxylic acids, including dicarboxylic acids, are fundamental in various biochemical and pharmacological processes. For instance, carboxylic acid functionalities are pivotal in enzyme catalysis, as seen in studies on pyridoxal 5'-phosphate-dependent enzymes, which are essential for synthesizing bioactive molecules such as dopamine, serotonin, and γ-aminobutyric acid (Paiardini et al., 2017)[https://consensus.app/papers/insights-emerging-investigations-human-group-pyridoxal-paiardini/d77b1881f94c5a6e9ce8fa0e9aaf1959/?utm_source=chatgpt]. These enzymes illustrate the importance of carboxylic acid derivatives in metabolic pathways and their potential as targets for therapeutic intervention in various diseases, including Parkinson's disease and diabetes.

Supramolecular Chemistry and Material Science

Carboxylic acid derivatives, such as benzene-1,3,5-tricarboxamides (BTAs), have been highlighted for their role in supramolecular chemistry, showcasing the ability of these compounds to self-assemble into nanometer-sized structures stabilized by hydrogen bonding (Cantekin et al., 2012)[https://consensus.app/papers/benzene135tricarboxamide-versatile-ordering-moiety-cantekin/7789f339ab9b5b6fb3ea5af3356c43e3/?utm_source=chatgpt]. This property is crucial for applications ranging from nanotechnology to biomedical applications, suggesting that derivatives of carboxylic acids like 1-benzylazetidine-3,3-dicarboxylic acid could find applications in designing novel materials with specific functionalities.

Pharmaceutical and Medicinal Chemistry

Carboxylic acids and their derivatives play a significant role in pharmaceutical sciences. The structure-related antioxidant, antimicrobial, and cytotoxic activities of certain carboxylic acids have been extensively studied (Godlewska-Żyłkiewicz et al., 2020)[https://consensus.app/papers/biologically-compounds-plants-structurerelated-godlewskażyłkiewicz/2905221c01105087ae482c2db4667c70/?utm_source=chatgpt], highlighting the importance of structural modifications in enhancing biological activities. This implies that modifications to the this compound structure could lead to compounds with significant biological activities, potentially useful in developing new therapeutic agents.

Environmental and Industrial Applications

The review on liquid-liquid extraction (LLX) of carboxylic acids (Sprakel & Schuur, 2019)[https://consensus.app/papers/developments-extraction-acids-perspective-sprakel/12922721bb5c5f818344f042b4f337d8/?utm_source=chatgpt] sheds light on the importance of carboxylic acids in industrial applications, particularly in the context of bio-based plastics. The ability to extract and purify carboxylic acids from aqueous streams is vital for their use as precursors in the synthesis of bioplastics, indicating potential industrial applications for derivatives of this compound in the future.

Mechanism of Action

Mode of Action

It’s known that carboxylic acids can undergo decarboxylation . When the acid has a double-bonded function attached to the α carbon, a cyclic elimination process appears to occur . This could potentially be a part of the compound’s interaction with its targets.

Biochemical Pathways

It’s known that carboxylic acids can participate in various biochemical reactions, including decarboxylation .

Result of Action

It’s known that the compound can form metal-organic frameworks (mofs) that exhibit unique luminescence sensing towards fe3+ ions .

properties

IUPAC Name |

1-benzylazetidine-3,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-10(15)12(11(16)17)7-13(8-12)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWDWGQLVRSTJCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=CC=C2)(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

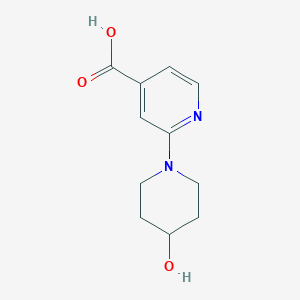

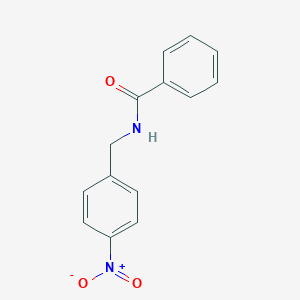

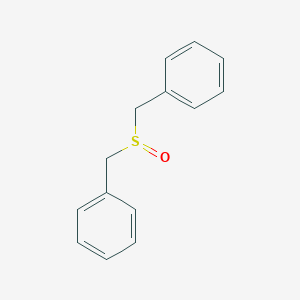

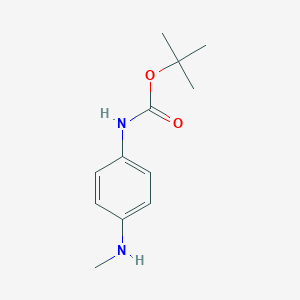

Synthesis routes and methods I

Procedure details

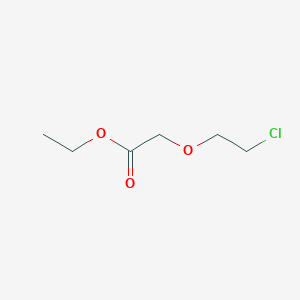

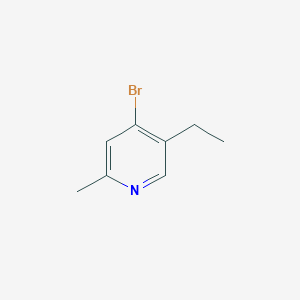

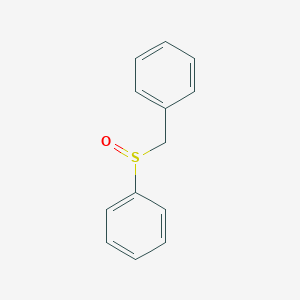

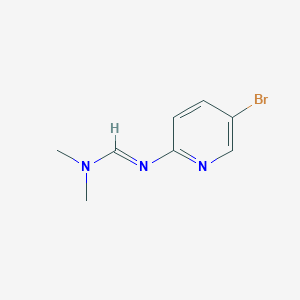

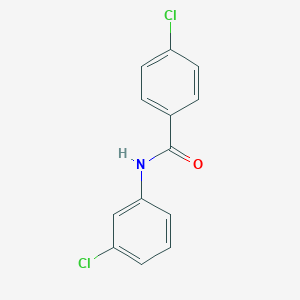

Synthesis routes and methods II

Procedure details

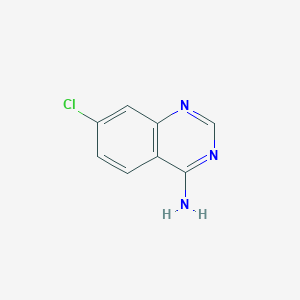

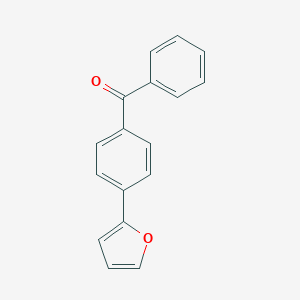

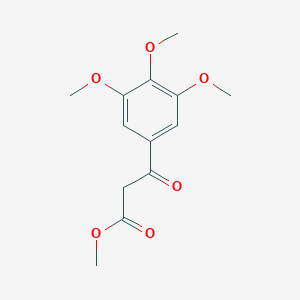

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.